Tris(hydroxymethyl)aminomethane
Overview
Description
Tris(hydroxymethyl)aminomethane, also known as Trometamol, Tris base, or Trizma base, is an organic compound that plays a crucial role in diverse research applications as a biological buffer . It is extensively used in the formulation of buffers like Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE), owing to its optimal pKa of 8.1, making it well-suited for maintaining pH within the physiological range (pH 7 -9) applicable to most living organisms .
Synthesis Analysis
Tris is prepared industrially by the exhaustive condensation of nitromethane with formaldehyde under basic conditions to produce the intermediate (HOCH2)3CNO2, which is subsequently hydrogenated to give the final product . Another synthesis method involves the reaction of nitromethane and formaldehyde in a concentrated alcohol medium of 2 to 5% mixture of methylene chloride in methanol, in the presence of a basic catalyst in solid form, selected from sodium or potassium .Molecular Structure Analysis
The molecular formula of Tris(hydroxymethyl)aminomethane is C₄H₁₁NO₃ . The structure of Tris(hydroxymethyl)aminomethane has been characterized by single-crystal X-ray diffraction, IR spectra, differential scanning calorimetry, thermogravimetric analyses, and hot stage microscopy .Chemical Reactions Analysis
Tris(hydroxymethyl)aminomethane is not retained on reversed-phase column and is not UV active, making it hard to be analyzed by HPLC . The reaction of Tris and residual chloride groups was conducted on the surface of the TFC to enhance the hydrophilicity and antifouling properties of the membrane .Physical And Chemical Properties Analysis
Tris(hydroxymethyl)aminomethane is a white, crystalline solid . It has a density of 1.3±0.1 g/cm³, a boiling point of 357.0±37.0 °C at 760 mmHg, and a flash point of 169.7±26.5 °C .Scientific Research Applications
Molecular Cage Construction
Tris has been utilized in the construction of molecular cages. Specifically, it was grafted onto the surface of a Ni(6)-substituted polyoxotungstate to generate a polyoxometalate building block. This led to the formation of a cubic polyoxometalate-organic molecular cage with remarkable thermal and hydrothermal stability (Zheng et al., 2010).
Buffering Agent in Chemistry and Industry
Tris has been widely recognized as a buffering agent in both chemistry and industry. It has garnered attention as an in vivo buffer for the treatment of respiratory and metabolic acidosis. Despite its widespread use, the quantification of Tris in biological fluids like blood and urine was challenging until specific assay methods were developed (Linn & Roberts, 1961).
Impact on Insulin Receptors
Research has shown that Tris can affect insulin-induced loss of cell-surface insulin receptors. In vitro studies using rat adipocytes revealed that Tris, in the presence of insulin, can lead to a dose-dependent loss of insulin receptors, suggesting that Tris acts at an intracellular site after insulin binding (Marshall & Olefsky, 1981).
Influence on Glass Dissolution Kinetics
In studies involving glasses, Tris was found to impact the alteration kinetics of borosilicate glasses. Specifically, Tris enhances the dissolution of borosilicate glass by increasing the release rates of B, Na, and Si. This effect is attributed to the Tris-boron complexation, a factor that should be considered when using Tris/HCl buffer in alteration experiments on borosilicate glasses (Tournie et al., 2013).
Role in Nanosphere Synthesis
Tris has been discovered to be an effective catalyst for the preparation of colloidal silica nanospheres, which are about 10 to 20 nm in size. It also serves as an efficient carbon source for synthesizing highly ordered mesoporous carbon with controlled pore size, using closely packed nanospheres as a porogen (Choi & Kuroda, 2011).
Influence on Genotoxicity of Oxazolidine Derivatives
Tris reacts with various aromatic or heterocyclic aldehydes to yield new mono- or bicyclic oxazolidine derivatives. The significance of the molecular surroundings of the nitro group has been evaluated through the genotoxic study of synthesized compounds, showcasing the chemical versatility and importance of Tris in medicinal chemistry (Vanelle et al., 1990).
Safety And Hazards
Future Directions
Tris(hydroxymethyl)aminomethane is widely used in chemistry, biochemistry, and molecular biology. It is used as a buffer in flow cell sample preparation for Raman spectroscopy, as a wash buffer in Western blotting, and as a buffer component in decellularization of tissues . Future research may focus on its potential applications in other fields of science and technology .
properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENZDBCJOHFCAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023723 | |
Record name | Tromethamine | |
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Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS] | |
Record name | Tromethamine | |
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Boiling Point |
219-220 °C at 10 mm Hg | |
Record name | TROMETHAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
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Solubility |
79.1 mg/mL in ethylene glycol; 26 mg/mL in methanol; 14.6 mg/mL in anhyd ethanol; 22 mg/mL in 95% ethanol; 14 mg/mL in dimethyl formamide; 20 mg/mL in acetone; 0.5 mg/mL in ethyl acetate; 0.4 mg/mL in olive oil; 0.1 mg/mL in cyclohexane; 0.05 mg/mL in chloroform; less than 0.05 mg/mL in carbon tetrachloride, In water, 5.50X10+5 mg/L at 25 °C | |
Record name | TROMETHAMINE | |
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Vapor Pressure |
0.000022 [mmHg] | |
Record name | Tromethamine | |
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Mechanism of Action |
Tromethamine is an alkalinizing agent which acts as a proton (hydrogen ion) acceptor. Tromethamine is a weak base; following IV injection, it attracts and combines with hydrogen ions and their associated acid anions and the resulting salts are excreted in urine. Tromethamine can combine with lactic, pyruvic, and other metabolic acids and with carbonic acid. ... At pH 7.4, approximately 70% of the tromethamine present in plasma is in the ionized (protonated) form; if pH is decreased from pH 7.4, the ionized fraction of the drug is increased. In contrast to the ionized fraction of tromethamine, which upon administration reacts only with acid in the extracellular fluids, the fraction of the dose which remains un-ionized at physiologic pH is thought to be capable of penetrating the cell membrane to combine with intracellular acid. Since administration of tromethamine reduces hydrogen ion concentration, there is a decrease in proton donor and an increase in proton acceptor concentrations in body buffers. In the bicarbonate:carbonic acid buffer, the concentration of dissolved carbon dioxide is decreased (at least until regulatory mechanisms compensate) and the concentration of bicarbonate is increased. The reduction of carbon dioxide tension removes a potent stimulus to breathing and may result in hypoventilation and hypoxia., Tromethamine ... acts as a weak, osmotic diuretic, increasing the flow of alkaline urine containing increased amounts of electrolytes., By removing protons from hydronium ions, ionization of carbonic acid is shifted so as to decrease pCO2 and to increase bicarbonate. Excess bicarbonate is then gradually excreted in kidney. /Tromethamine is an/ especially useful way to manage excessively high pCO2 in respiratory acidosis... | |
Record name | TROMETHAMINE | |
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Product Name |
Tromethamine | |
Color/Form |
Crystalline mass, WHITE, CRYSTALLINE POWDER | |
CAS RN |
77-86-1 | |
Record name | Tris(hydroxymethyl)aminomethane | |
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Record name | Trometamol | |
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Record name | TROMETHAMINE | |
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Record name | TROMETHAMINE | |
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Melting Point |
171-172 °C | |
Record name | TROMETHAMINE | |
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Retrosynthesis Analysis
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Citations
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